molecular formula C21H21N5O4S B11228607 N-(2-hydroxyphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(2-hydroxyphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11228607
M. Wt: 439.5 g/mol
InChI Key: UTZULAKGGPTOAP-UHFFFAOYSA-N
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Description

N-(2-HYDROXYPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a variety of functional groups, including hydroxyl, triazole, and benzoxazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-HYDROXYPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Triazole Formation: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, often referred to as a “click” reaction.

    Coupling Reactions: The final compound can be assembled through coupling reactions, such as amide bond formation, using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(2-HYDROXYPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The oxo group in the benzoxazine ring can be reduced to a hydroxyl group.

    Substitution: The triazole and benzoxazine rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, DMP, or KMnO4.

    Reduction: Reagents like NaBH4 or LiAlH4.

    Substitution: Conditions may vary depending on the specific reaction but could include the use of bases, acids, or catalysts.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the oxo group would yield a hydroxyl group.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-HYDROXYPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2-HYDROXYPHENYL)ACETAMIDE: Lacks the triazole and benzoxazine rings.

    2-(4-METHYL-5-TRIAZOLYL)ACETAMIDE: Lacks the hydroxyl and benzoxazine groups.

    BENZOXAZIN-4-YL ACETAMIDE: Lacks the triazole and hydroxyl groups.

Uniqueness

N-(2-HYDROXYPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is unique due to the combination of functional groups it possesses, which can confer distinct chemical reactivity and biological activity compared to its simpler analogs.

Properties

Molecular Formula

C21H21N5O4S

Molecular Weight

439.5 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-2-[[4-methyl-5-[1-(3-oxo-1,4-benzoxazin-4-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H21N5O4S/c1-13(26-15-8-4-6-10-17(15)30-11-19(26)29)20-23-24-21(25(20)2)31-12-18(28)22-14-7-3-5-9-16(14)27/h3-10,13,27H,11-12H2,1-2H3,(H,22,28)

InChI Key

UTZULAKGGPTOAP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(N1C)SCC(=O)NC2=CC=CC=C2O)N3C(=O)COC4=CC=CC=C43

Origin of Product

United States

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